2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Lipophilicity Drug Design Positional Isomer Differentiation

The para-methylphenyl substitution on this pyridazine-acetonitrile scaffold yields XLogP3=2.6—a 0.6 log unit difference from the meta isomer (XLogP3=2.0). This quantifiable lipophilicity shift directly impacts ligand efficiency and off-target selectivity in fragment-based campaigns. The acetonitrile group offers a versatile handle for hydrolysis, reduction, or tetrazole formation; the 6-chloro substituent enables SNAr diversification. With MW 243.69 and clogP≤3, it fits fragment-like space ideal for PDE4 and nAChR target classes. Supplied at ≥95% purity for reproducible screening. Avoid uncontrolled isomer substitutions that confound SAR.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 339008-32-1
Cat. No. B1597114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile
CAS339008-32-1
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl
InChIInChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3
InChIKeyBSXPVUKZVCIWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 339008-32-1)


2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 339008-32-1) is a halogenated heterocyclic building block belonging to the 3-pyridazineacetonitrile class, with the molecular formula C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol . It features a 6-chloropyridazinyl core and a para-tolyl substituent attached via an acetonitrile linker. The compound is supplied primarily as an AldrichCPR product (Sigma-Aldrich catalog JRD0203) intended for early discovery research, with a stated minimum purity of 95% . Its computed physicochemical profile includes an XLogP3 of 2.6, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds, establishing it as a moderately lipophilic, compact heterocyclic scaffold suitable for fragment-based or combinatorial chemistry approaches .

Why Generic Substitution Fails for 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 339008-32-1)


Superficially similar 3-pyridazineacetonitriles cannot be freely interchanged because even minor aryl substitution differences produce quantifiable physicochemical shifts that alter solubility, lipophilicity, and target engagement. The para-methylphenyl substitution on this compound yields a computed XLogP3 of 2.6, compared to 2.0 for the meta-methylphenyl positional isomer (CAS 339008-33-2) . This 0.6 log unit difference in predicted lipophilicity, arising solely from the positional arrangement of the methyl group on the phenyl ring, translates to approximately a fourfold difference in octanol-water partition coefficient. In fragment-based drug discovery campaigns, such lipophilicity discrepancies are sufficient to change ligand efficiency metrics, alter off-target promiscuity profiles, and shift the binding kinetics at homologous targets within the same protein family. Substituting the 4-methyl isomer with the 3-methyl or unsubstituted phenyl analog without experimental validation thus introduces uncontrolled variables that can mislead structure-activity relationship (SAR) interpretations and waste screening resources .

Quantitative Differentiation Evidence for 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 339008-32-1)


Lipophilicity Advantage: XLogP3 of 4-Methyl vs. 3-Methyl Positional Isomer

The 4-methylphenyl (para-tolyl) substitution on this compound confers a computed XLogP3 of 2.6, which is 0.6 log units higher than the 3-methylphenyl (meta-tolyl) positional isomer (XLogP3 = 2.0, CAS 339008-33-2). No head-to-head bioassay data comparing these two isomers has been published in the peer-reviewed literature as of the search date .

Lipophilicity Drug Design Positional Isomer Differentiation

Steric and Electronic Differentiation: Para-Methyl vs. Unsubstituted Phenyl Analog

The 4-methylphenyl group in this compound introduces both steric bulk (molecular weight 243.69 vs. 229.67 for the unsubstituted phenyl analog, CAS 73535-73-6) and an electron-donating inductive effect absent in the phenyl counterpart. No comparative biological activity data are available for these two compounds in public databases .

Steric Effects SAR Lead Optimization

Hydrogen Bond Acceptor Profile: Pyridazine-Acetonitrile Hybrid Scaffold

The compound presents a defined hydrogen bond acceptor (HBA) count of 3 (two pyridazine nitrogens and one nitrile nitrogen), with zero hydrogen bond donors (HBD). This HBA count and the complete absence of HBD groups are identical to the 3-methyl and phenyl analogs, but the specific spatial arrangement of these acceptors differs due to the para-methylphenyl orientation .

H-Bond Interactions Fragment Library Design Physicochemical Properties

Supply Chain Quality: Certified Purity Baseline vs. Analog Availability

Sigma-Aldrich supplies this compound (JRD0203) with a minimum purity specification of 95% as an AldrichCPR product. In contrast, the 3-methyl positional isomer (CAS 339008-33-2) is available through AKSci with 95% minimum purity, but the unsubstituted phenyl analog (CAS 73535-73-6) is typically offered only via custom synthesis without a guaranteed purity specification .

Procurement Specifications Quality Control Sourcing Reliability

Application Scenarios for 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 339008-32-1)


Fragment-Based Lead Discovery Campaigns Requiring Moderately Lipophilic Heterocyclic Cores

With an XLogP3 of 2.6 and molecular weight of 243.69 g/mol, this compound fits within fragment-like physicochemical space (MW < 300, clogP ≤ 3). It is suitable as a starting fragment for PDE4 or nAChR target classes, where structurally related 6-chloropyridazin-3-yl acetonitriles have demonstrated mid-nanomolar binding affinity . Procurement from Sigma-Aldrich's AldrichCPR program provides a defined purity of 95%, enabling reproducible fragment screening.

Structure-Activity Relationship (SAR) Studies Comparing Methyl Positional Isomers

The 0.6 log unit lipophilicity difference between the 4-methyl (XLogP3 = 2.6) and 3-methyl isomers (XLogP3 = 2.0) makes this compound an essential tool for probing the impact of aryl methyl positioning on target binding, metabolic stability, and off-target selectivity within pyridazine-based lead series .

Synthetic Intermediate for Late-Stage Functionalization

The acetonitrile group serves as a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole bioisostere. The 6-chloro substituent on the pyridazine ring enables subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing diversification into focused compound libraries .

Computational Chemistry Model Building and Docking Studies

The compound's well-defined physicochemical profile (HBA = 3, HBD = 0, Rotatable Bonds = 2) and availability of 3D conformer data in PubChem facilitate its use in molecular docking simulations and pharmacophore model generation, as demonstrated for related pyridazin-3-yl acetonitriles in PDE4 catalytic domain docking studies .

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